molecular formula C12H17NO B8472391 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone

1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone

Cat. No.: B8472391
M. Wt: 191.27 g/mol
InChI Key: ORNQTQFZBXJLMI-UHFFFAOYSA-N
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Description

1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an isobutyl group at the 2-position, a methyl group at the 6-position, and an ethanone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2-isobutyl-6-methylpyridine and ethanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone: This compound has a similar pyridine ring structure but with different substituents.

    2-Isobutyl-6-methylpyridine: A precursor in the synthesis of 1-(2-Isobutyl-6-methylpyridin-4-yl)ethanone.

    4-Methyl-2-isobutylpyridine: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-[2-methyl-6-(2-methylpropyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C12H17NO/c1-8(2)5-12-7-11(10(4)14)6-9(3)13-12/h6-8H,5H2,1-4H3

InChI Key

ORNQTQFZBXJLMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CC(C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-isobutyl-N-methoxy-6,N-dimethyl-isonicotinamide (410 mg, 1.74 mmol) in THF (10 mL), methyl magnesium bromide (1.17 mL of a 3 M solution in ether, 3.47 mmol) is added at 5° C. The mixture is stirred at 5° C. for 1.5 h. The reaction is quenched by adding NH4Cl. The mixture is diluted with EA (50 mL), washed with sat. aq. NaHCO3, dried over Na2SO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 4:1 to give 1-(2-isobutyl-6-methyl-pyridin-4-yl)-ethanone (280 mg) as a colourless oil. LC-MS: tR=0.84 min; 1H NMR (CDCl3): δ 0.96 (d, J=6.5 Hz, 6H), 2.08-2.20 (m, 1H), 2.62 (s, 3H), 2.65 (s, 3H), 2.74 (d, J=7.3 Hz, 2H), 7.37 (s, 1H), 7.42 (s, 1H).
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